molecular formula C18H22N2O3S B2371249 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 1396848-64-8

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2371249
CAS No.: 1396848-64-8
M. Wt: 346.45
InChI Key: SRWBWPNVGBDPSC-UHFFFAOYSA-N
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Description

The compound “(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone” is a chemical with the molecular formula C18H22N2O3S and a molecular weight of 346.45. It is also known as 1-{5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl}ethan-1-one .


Synthesis Analysis

The synthesis of thiophene derivatives, which are a key component of this compound, has been a topic of interest in recent years . Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Pharmacological Applications

Structurally similar compounds have been explored for their pharmacological potential, notably as modulators of various receptors. For example, compounds like raloxifene, a selective estrogen receptor modulator (SERM), exhibit agonist-like actions on bone tissues and serum lipids while displaying potent antagonist properties in the breast and uterus. Such compounds are of interest for their potential therapeutic applications in conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).

Antimicrobial Activity

Research on derivatives of piperazine and related scaffolds has shown variable and modest antimicrobial activity against strains of bacteria and fungi. These studies are crucial for the discovery of new antimicrobial agents in the fight against resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Organic Synthesis and Material Science

Compounds with piperazine cores are of interest in material science and organic synthesis for their potential to form novel structures with unique properties. For example, the synthesis of chlorodiorganotin(IV) complexes with piperazine derivatives has been explored, providing insights into the structural and electronic characteristics of these materials, which could have implications for catalysis, polymer science, and the development of new materials (ZIA-UR-REHMAN et al., 2008).

Neuropharmacology

Research into piperazine derivatives also extends into neuropharmacology, where these compounds are studied for their potential effects on neurotransmitter systems. For instance, compounds designed to interact with serotonin receptors (5-HT1A) have been synthesized, offering potential applications in the study of mood disorders, anxiety, and other psychiatric conditions (A. Plenevaux et al., 2000).

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-15-6-4-14(5-7-15)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-24-17/h2-7,12,16,21H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWBWPNVGBDPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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